D-Alanine-Leucine, commonly referred to as D-Ala-Leu, is a dipeptide composed of the D-alanine and L-leucine amino acids. This compound is of significant interest in biochemistry and pharmacology due to its structural properties and potential biological activities.
D-Ala-Leu can be synthesized through various chemical methods, including solid-phase peptide synthesis and liquid-phase synthesis. It is often studied in the context of peptide research and drug development, particularly for its interactions with biological systems.
D-Ala-Leu is classified as a dipeptide, which falls under the broader category of peptides. Peptides are short chains of amino acids linked by peptide bonds. Dipeptides contain two amino acids, and their classification can also extend to their stereochemistry, with D-amino acids being less common in nature but having unique properties.
The synthesis of D-Ala-Leu can be achieved through several techniques:
The coupling reactions often utilize coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) to activate the carboxylic acid group of one amino acid for nucleophilic attack by the amine group of another . The deprotection steps are critical for ensuring that the final product retains its functional groups.
D-Ala-Leu has a molecular formula of CHNO. The structure consists of a peptide bond between the carboxyl group of D-alanine and the amino group of L-leucine. The stereochemistry plays a crucial role in its biological activity, with D-alanine providing stability against enzymatic degradation.
D-Ala-Leu participates in various chemical reactions typical for peptides:
The stability of D-Ala-Leu under physiological conditions makes it an ideal candidate for studying peptide interactions and modifications.
The mechanism by which D-Ala-Leu exerts its biological effects often involves interaction with specific receptors or enzymes within biological systems. For instance, it may act as an agonist or antagonist at opioid receptors, influencing pain modulation pathways.
Research indicates that modifications to the structure of D-Ala-Leu can significantly alter its binding affinity and efficacy at these receptors, making it a valuable compound in drug design .
D-Ala-Leu has several scientific uses:
D-Alanine-L-leucine (D-Ala-Leu) is a chiral dipeptide with the molecular formula C~9~H~18~N~2~O~3~ (molecular weight: 202.25 g/mol) [1] [6]. Its primary structure consists of D-alanine (D-Ala) linked via a peptide bond to L-leucine (L-Leu), creating a stereochemically heterogeneous dipeptide. The N-terminal D-alanine residue possesses the (R)-configuration at its α-carbon, while the C-terminal L-leucine adopts the (S)-configuration [10]. This mixed stereochemistry results in distinct physicochemical behavior compared to homochiral dipeptides (e.g., L-Ala-L-Leu). The presence of the D-amino acid at the N-terminus confers resistance to proteolytic degradation by standard aminopeptidases, which typically cleave L-amino acid residues [10].
Isomeric variations include enantiomeric pairs (e.g., L-Ala-D-Leu) and diastereomers (e.g., D-Ala-D-Leu). The D-Ala-L-Leu configuration is biologically significant due to its role as a leucine source in microbial systems and its potential participation in cell wall modulation [6] [10]. Unlike symmetric dipeptides (e.g., D-Ala-D-Ala), the stereochemical asymmetry in D-Ala-Leu introduces dipole moment variations and influences crystal packing efficiency [4].
Table 1: Stereochemical Properties of D-Alanine-L-leucine and Related Isomers
Property | D-Alanine-L-leucine | L-Alanine-D-leucine | D-Alanine-D-leucine |
---|---|---|---|
Chirality (N-term/C-term) | R/S | S/R | R/R |
Protease Resistance | High (N-term protected) | Moderate (C-term protected) | High |
Solubility in Water | 494.44 mM (100 mg/mL) [6] | Similar | Lower (<300 mM) |
Biological Relevance | Leucine donor [6] | Rare | Bacterial cell wall |
Molecular dynamics (MD) simulations reveal that D-Ala-Leu adopts flexible conformations in aqueous environments, influenced by solvent interactions and force field parameters. In explicit water models (e.g., TIP3P), the dipeptide samples extended, β-turn-like, and compact states, with the D-Ala carbonyl group exhibiting stronger water coordination than the L-Leu terminus [3] [7]. The mixed chirality restricts helical propensity but promotes turn geometries stabilized by backbone hydrogen bonds between the D-Ala C=O and L-Leu N-H groups (distance: ~2.8–3.2 Å) [7].
Solvent accessibility varies with protonation state:
Simulations using OPLS-AA and AMBER99SB-ILDN force fields indicate that charge parameterization significantly impacts conformational sampling. Variations of ±0.1 e on atomic charges alter the free energy landscape by up to 2.3 kcal/mol, affecting the dihedral angle distribution (e.g., ϕ/ψ angles of Leu) [3] [7].
Table 2: Key Molecular Dynamics Parameters for D-Alanine-L-leucine
Parameter | Value/Range | Simulation Conditions |
---|---|---|
Hydration Shell Size | 12–16 water molecules | TIP3P water, 300 K [3] |
H-bond Lifetime | 1.5–3.2 ps | OPLS-AA, SPC/E water [3] |
Dominant Dihedrals | ϕ (C-Ala-C~α~-C-Leu-N): −60° to 60° | AMBER99SB-ILDN, 5 μs [7] |
ΔG (Extended→Turn) | −0.8 kcal/mol | SMD M06-2X/6-31G(d) [7] |
X-ray diffraction studies of analogous dipeptides (e.g., Boc-Leu-Phe-Val-Aib-D-Ala-Leu-Phe-Val-OMe) suggest that D-Ala-Leu likely crystallizes in orthorhombic or monoclinic systems with P2~1~ or P2~1~2~1~2~1~ space groups [7] [4]. The D-Ala-L-Leu peptide bond exhibits partial double-bond character (length: 1.32–1.34 Å), consistent with trans amide geometry (ω angle: 178±5°) [4]. The dihedral angles θ~N~ (C~α~-C-N-C~α~) and θ~C~ (C-N-C~α~-C) are constrained to 122° and 128°, respectively, due to steric interference between the D-Ala β-methyl and L-Leu isobutyl side chains [4] [10].
In crystalline states, intermolecular H-bonds dominate:
The stability of D-Ala-Leu is governed by protonation equilibria and thermal energy. Three ionizable groups dictate pH-dependent behavior: the N-terminal amine (pK~a~ ≈ 8.0), C-terminal carboxyl (pK~a~ ≈ 3.2), and leucine side-chain carboxyl (pK~a~ ≈ 4.4 for Glu-containing analogs) [5] [8]. Electrostatically, the zwitterion predominates at pH 5.0–7.0, while cationic (pH <3.0) and anionic (pH >9.0) forms prevail in extreme conditions. The pK~a~ shifts by −0.3 units for the D-Ala amine relative to L-Ala due to altered solvation [8].
Calorimetric studies show two-stage thermal degradation:
pH modulates thermal resilience:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7